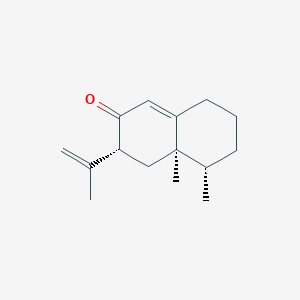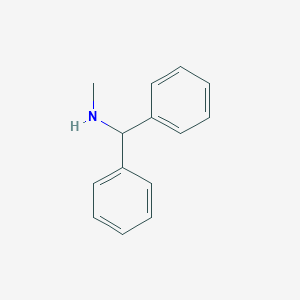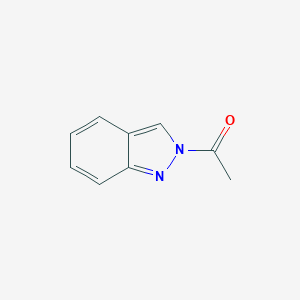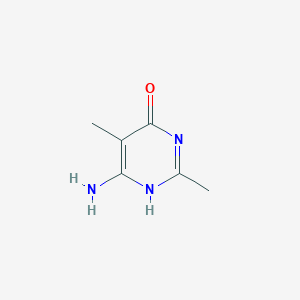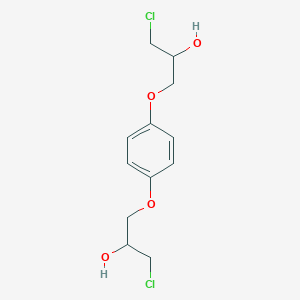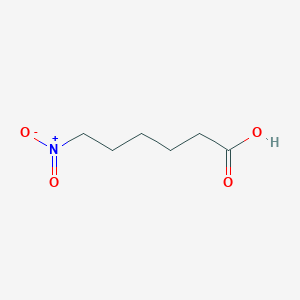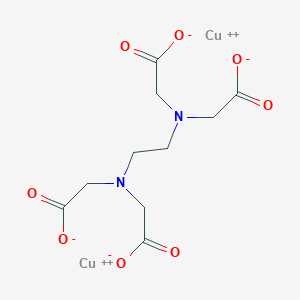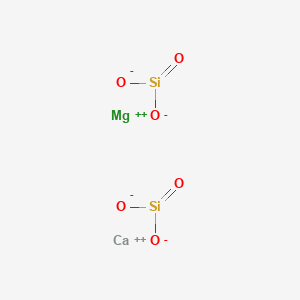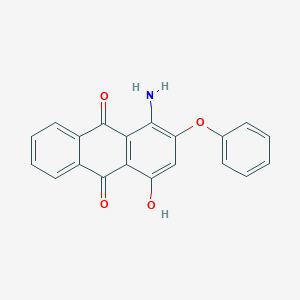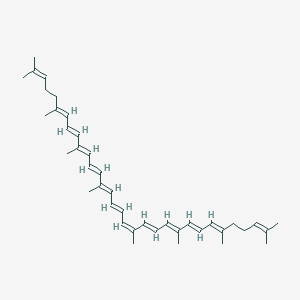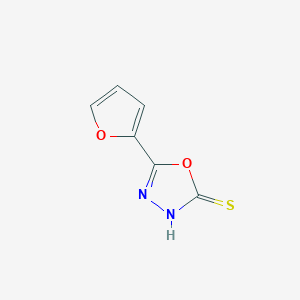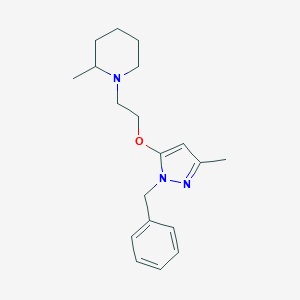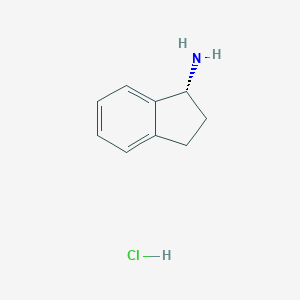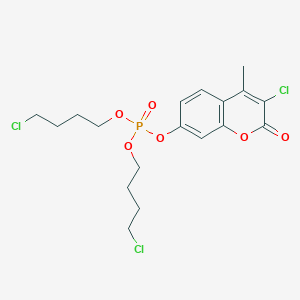
Titanium monosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium monosulfide (TiS) is a binary compound of titanium and sulfur. It is a black solid with a metallic luster and has a hexagonal crystal structure. TiS has gained significant attention in recent years due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of Titanium monosulfide is not fully understood. However, it is believed that Titanium monosulfide can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. Titanium monosulfide has also been shown to generate reactive oxygen species (ROS), which can induce oxidative stress and cell death.
Biochemische Und Physiologische Effekte
Titanium monosulfide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Titanium monosulfide can inhibit the growth of bacteria and cancer cells. Titanium monosulfide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, Titanium monosulfide has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Titanium monosulfide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Titanium monosulfide is also relatively inexpensive compared to other materials. However, Titanium monosulfide has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. Titanium monosulfide is also sensitive to air and moisture, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for Titanium monosulfide research. In materials science, Titanium monosulfide can be further studied as a catalyst for the synthesis of other materials. In energy storage, Titanium monosulfide can be optimized as an electrode material for high-performance batteries. In biomedical science, Titanium monosulfide can be further studied as an antibacterial agent and a drug carrier. Titanium monosulfide can also be studied for its potential applications in environmental science, such as wastewater treatment and air pollution control.
Conclusion:
In conclusion, Titanium monosulfide is a promising material with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Titanium monosulfide and to optimize its applications.
Synthesemethoden
There are several methods to synthesize Titanium monosulfide, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Among them, solid-state reaction is the most common method. In this method, titanium and sulfur are mixed in a stoichiometric ratio and heated in a furnace under an inert atmosphere. The obtained product is then washed with solvents to remove impurities.
Wissenschaftliche Forschungsanwendungen
Titanium monosulfide has been widely studied for its potential applications in various scientific fields. In materials science, Titanium monosulfide has been used as a catalyst for the synthesis of carbon nanotubes and graphene. In energy storage, Titanium monosulfide has been studied as an electrode material for lithium-ion batteries. In biomedical science, Titanium monosulfide has shown potential as an antibacterial agent and a drug carrier.
Eigenschaften
CAS-Nummer |
12039-07-5 |
|---|---|
Produktname |
Titanium monosulfide |
Molekularformel |
S2Ti |
Molekulargewicht |
112 g/mol |
IUPAC-Name |
titanium(4+);disulfide |
InChI |
InChI=1S/2S.Ti/q2*-2;+4 |
InChI-Schlüssel |
OCDVSJMWGCXRKO-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ti+4] |
Kanonische SMILES |
[S-2].[S-2].[Ti+4] |
Synonyme |
titanium monosulfide titanium sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



